molecular formula C17H16N2O3S2 B3476596 3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3476596
M. Wt: 360.5 g/mol
InChI Key: DRPPPZKGJLSPLZ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. The compound 3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold substituted with:

  • An allyl group at position 3, which enhances lipophilicity and may influence receptor binding.
  • A 5-methyl-2-furyl moiety at position 5, contributing to π-π stacking interactions and electronic effects.
  • A 2-oxopropylthio group at position 2, which modulates solubility and metabolic stability .

This compound is structurally analogous to pharmacologically active thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which exhibit antibacterial, antitumor, and kinase-inhibitory activities . Its design aligns with molecular hybridization strategies, where substituents are optimized to target specific biological pathways, such as VEGFR-2 inhibition .

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-7-19-16(21)14-12(13-6-5-11(3)22-13)9-23-15(14)18-17(19)24-8-10(2)20/h4-6,9H,1,7-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPPZKGJLSPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320659
Record name 5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379247-12-8
Record name 5-(5-methylfuran-2-yl)-2-(2-oxopropylsulfanyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes a thieno-pyrimidine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

Case Studies

  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound's cytotoxicity was comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. This is supported by studies showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with this compound .

Structure-Activity Relationships (SAR)

The biological activity of thienopyrimidines is significantly influenced by their chemical structure. Modifications to the allyl and furyl groups have been shown to enhance or diminish activity:

SubstituentEffect on Activity
Allyl groupEssential for activity
5-methyl furyl groupIncreases lipophilicity
Thioether linkageEnhances bioavailability

Research indicates that compounds with similar structural motifs often exhibit enhanced biological activities, suggesting that further modifications could lead to more potent derivatives.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Preliminary tests indicate potential antibacterial effects against Gram-positive bacteria.
  • Anti-inflammatory Properties : The thienopyrimidine scaffold has been associated with reduced inflammatory markers in cellular models.

Comparison with Similar Compounds

Key Observations:

  • 5-Substituents : The 5-methylfuran in the target compound improves metabolic stability compared to unsubstituted furan () and may enhance binding to hydrophobic pockets .
  • 3-Substituents : Allyl groups (vs. ethyl or methyl) balance lipophilicity and conformational flexibility, critical for membrane permeability .

Pharmacological Activity Comparison

Antimicrobial Activity:

  • Target Compound: Limited direct data, but structurally related compounds with 2-oxopropylthio groups show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • 3-Allyl-5-(2-furyl)-2-sulfanyl Derivative : Exhibited weaker activity (MIC: >64 µg/mL) due to reduced solubility .
  • 3-Ethyl-5-(thiophen-2-yl) Derivative : Demonstrated broad-spectrum activity (MIC: 4–16 µg/mL), attributed to thiophene’s electron-rich aromatic system .

Antitumor Activity:

  • Target Compound: Likely inhibits kinases (e.g., VEGFR-2) via the thieno[2,3-d]pyrimidin-4(3H)-one core, similar to hybrids with 1,3,4-oxadiazol spacers (IC₅₀: 0.5–2.0 µM) .

Molecular Docking and Binding Affinity

  • VEGFR-2 Inhibition : The target compound’s 5-methylfuran and 2-oxopropylthio groups are predicted to occupy the hinge and DFG motif regions of VEGFR-2, with docking scores comparable to clinical inhibitors (ΔG: −9.2 kcal/mol) .
  • 5-HT1A Receptor Affinity : Derivatives with arylpiperazinylalkylthio groups (e.g., ) show high 5-HT1A binding (Ki: <10 nM), while the target compound’s lack of a basic amine likely reduces CNS activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-(5-methyl-2-furyl)-2-[(2-oxopropyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one

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